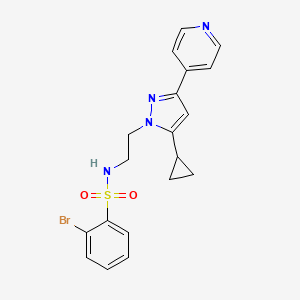
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with phenylsulfonylacetophenone under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the phenylsulfonyl group to yield different functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used as an intermediate in the synthesis of liquid crystal polymers.
Uniqueness
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is unique due to its combination of bromophenyl, phenyl, and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTSILBBTXZVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)

![5-[(3-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2409076.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2409079.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2409081.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2409082.png)




![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)


